molecular formula C19H25NO2 B1242501 1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one

1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one

Cat. No.: B1242501
M. Wt: 299.4 g/mol
InChI Key: HMCYNESTDVUAKN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one is a natural product found in Arthrobacter with data available.

Scientific Research Applications

Chemical Structure Elucidation

1-Hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one derivatives have been isolated from natural sources, such as the leaves of Melicope moluccana. The structure of these compounds is elucidated using advanced spectroscopic methods, including UV, IR, HRESIMS, and NMR techniques, highlighting their complex molecular architecture and potential for diverse biological activities (Tanjung et al., 2017).

Coordination Polymers and Gas Sensing

Quinolin-4-one derivatives serve as building blocks for synthesizing metal complex coordination polymers. These compounds exhibit intriguing structural features such as discrete mononuclear complexes and one-dimensional zig-zag chains. The synthesized coordination polymers demonstrate significant properties, including strong fluorescence emissions and potential applications in gas sensing technologies (Rad et al., 2016).

Anticancer Potential

Quinolin-4-one derivatives are evaluated for their anticancer properties, with some showing promising activity against specific cancer cell lines. The synthesis and characterization of these compounds aim to develop novel anticancer agents, contributing valuable insights into their therapeutic potential and mechanisms of action (Desai et al., 2017).

Corrosion Inhibition

In the field of materials science, quinolin-4-one derivatives are explored as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals from corrosion, attributed to adsorption mechanisms, underscores their potential in industrial applications to enhance the longevity and durability of metal-based structures (Khattabi et al., 2019).

Green Chemistry and Catalysis

The use of quinolin-4-one derivatives in green chemistry is exemplified by their role as catalysts in the synthesis of various organic compounds. Their involvement in eco-friendly synthesis processes highlights the importance of sustainable chemical practices and the potential of quinolin-4-one derivatives in catalysis (Astaneh & Rufchahi, 2018).

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one

InChI

InChI=1S/C19H25NO2/c1-3-4-5-6-7-8-9-13-17-15(2)19(21)16-12-10-11-14-18(16)20(17)22/h8-12,14,22H,3-7,13H2,1-2H3/b9-8+

InChI Key

HMCYNESTDVUAKN-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CC1=C(C(=O)C2=CC=CC=C2N1O)C

Canonical SMILES

CCCCCCC=CCC1=C(C(=O)C2=CC=CC=C2N1O)C

Synonyms

YM 30059
YM-30059

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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